molecular formula C19H24N2 B5119491 1-adamantyl(1H-indol-3-ylmethyl)amine

1-adamantyl(1H-indol-3-ylmethyl)amine

Cat. No. B5119491
M. Wt: 280.4 g/mol
InChI Key: VBESKVBXSZPSQJ-UHFFFAOYSA-N
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Description

1-adamantyl(1H-indol-3-ylmethyl)amine, also known as AIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. AIA is a derivative of indole, a heterocyclic organic compound that is widely distributed in nature. The unique structure of AIA, which incorporates an adamantyl moiety, makes it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 1-adamantyl(1H-indol-3-ylmethyl)amine is not fully understood. However, research has shown that 1-adamantyl(1H-indol-3-ylmethyl)amine may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 1-adamantyl(1H-indol-3-ylmethyl)amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-adamantyl(1H-indol-3-ylmethyl)amine has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, 1-adamantyl(1H-indol-3-ylmethyl)amine has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 1-adamantyl(1H-indol-3-ylmethyl)amine has also been shown to have neuroprotective effects by preventing the death of neurons in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-adamantyl(1H-indol-3-ylmethyl)amine in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for the development of new anti-cancer drugs with fewer side effects. However, one limitation of using 1-adamantyl(1H-indol-3-ylmethyl)amine in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-adamantyl(1H-indol-3-ylmethyl)amine. One area of interest is the development of new anti-cancer drugs based on the structure of 1-adamantyl(1H-indol-3-ylmethyl)amine. Researchers are also interested in studying the potential applications of 1-adamantyl(1H-indol-3-ylmethyl)amine in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-adamantyl(1H-indol-3-ylmethyl)amine and its potential side effects.

Synthesis Methods

1-adamantyl(1H-indol-3-ylmethyl)amine can be synthesized through a multi-step process involving the reaction of 1-adamantylamine with indole-3-carboxaldehyde. The reaction proceeds through a condensation reaction, followed by reduction and cyclization steps. The resulting 1-adamantyl(1H-indol-3-ylmethyl)amine product can be purified through column chromatography.

Scientific Research Applications

1-adamantyl(1H-indol-3-ylmethyl)amine has been studied extensively for its potential applications in medicinal chemistry. Research has shown that 1-adamantyl(1H-indol-3-ylmethyl)amine exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. 1-adamantyl(1H-indol-3-ylmethyl)amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

N-(1H-indol-3-ylmethyl)adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-2-4-18-17(3-1)16(11-20-18)12-21-19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,11,13-15,20-21H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBESKVBXSZPSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-3-ylmethyl)tricyclo[3.3.1.1~3,7~]decan-1-amine

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